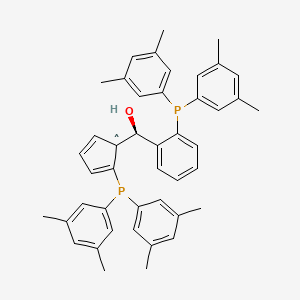

CID 72376433

Description

This absence highlights a critical gap in the available literature, as comparative analyses require foundational data on the compound of interest .

Properties

Molecular Formula |

C44H45OP2 |

|---|---|

Molecular Weight |

651.8 g/mol |

InChI |

InChI=1S/C44H45OP2/c1-28-16-29(2)21-36(20-28)46(37-22-30(3)17-31(4)23-37)42-14-10-9-12-40(42)44(45)41-13-11-15-43(41)47(38-24-32(5)18-33(6)25-38)39-26-34(7)19-35(8)27-39/h9-27,44-45H,1-8H3/t44-/m0/s1 |

InChI Key |

WKBJHPNRVHVCNK-SJARJILFSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2[C@@H]([C]3C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C([C]3C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)O)C6=CC(=CC(=C6)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound involves several steps, including the preparation of intermediates and the final product. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. For instance, one method involves the use of liquid chromatography-tandem mass spectrometry for the quantification of small molecules in body fluids .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include crystallization techniques to obtain the desired crystal forms with good physiochemical stability and particle size uniformity .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

The compound has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies involving cellular processes and molecular interactions.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the production of materials with specific properties and in quality control processes .

Mechanism of Action

The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Comparative Analysis Framework for CID 72376433

While specific details about this compound are unavailable, insights from cheminformatics and structural biology studies in the evidence provide a methodological framework for comparing compounds with similar PubChem identifiers. Below is a generalized approach based on analogous studies:

Structural and Functional Comparisons

Studies on compounds like betulin (CID 72326) and oscillatoxin derivatives (CIDs 101283546, 185389) emphasize the importance of:

- Structural overlays (e.g., 3D alignment of steroid backbones or functional groups) .

- Key physicochemical properties , such as molecular weight, polarity (TPSA), and bioavailability metrics (e.g., GI absorption, BBB permeability) .

- Functional group analysis to predict reactivity or biological activity (e.g., carboxylate groups in betulin derivatives ).

Data-Driven Similarity Metrics

demonstrates the use of Tanimoto similarity scores to quantify structural resemblance between compounds. For example:

| Compound Name | CID | Similarity Score | Key Functional Groups |

|---|---|---|---|

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | 737737 | 0.93 | Bromine, Carboxylic acid |

| Betulin | 72326 | 0.85 | Hydroxyl, Triterpenoid |

Pharmacological and Toxicological Profiling

For inhibitors like ginkgolic acid (CID 5469634) or irbesartan (CID 3749) , comparisons often include:

- Enzyme inhibition profiles (e.g., CYP450 interactions ).

- Toxicity alerts (e.g., hepatotoxicity or mutagenicity warnings).

- Binding affinity data , inferred from mass spectrometry or crystallography .

Challenges and Limitations

The lack of data for this compound underscores two critical issues:

Methodological Gaps : Structural comparisons require high-resolution spectral or crystallographic data, which are absent in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.